molecular formula C14H17NO3S B12827307 1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one

1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one

Cat. No.: B12827307
M. Wt: 279.36 g/mol
InChI Key: NNNAGGYEXGQVDW-UHFFFAOYSA-N
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Description

1-Methyl-2-tosyl-2-azabicyclo[311]heptan-6-one is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions . Substitution reactions often involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield more saturated compounds.

Scientific Research Applications

1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tosyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.1.1]heptan-6-one

InChI

InChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-14(15,2)13(11)16/h3-6,11H,7-9H2,1-2H3

InChI Key

NNNAGGYEXGQVDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3CC2(C3=O)C

Origin of Product

United States

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